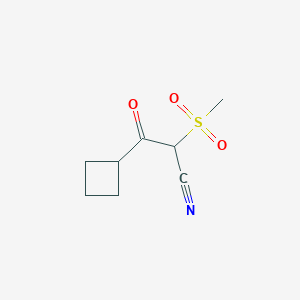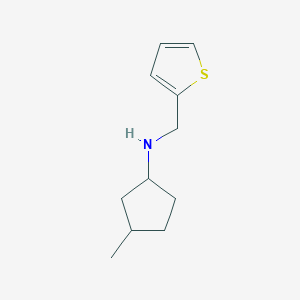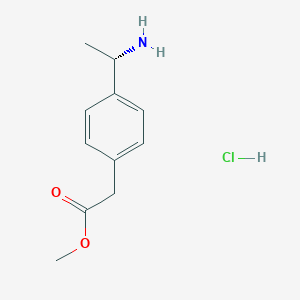
(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride” is a chemical compound with the following structural formula:
(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride
This compound belongs to the class of esters and is characterized by its chiral center (the “S” configuration). It is commonly used in research and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of “(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride” involves several steps. One common synthetic route is as follows:
Acetylation of Phenethylamine: Phenethylamine (1-aminoethylbenzene) reacts with acetic anhydride to form the corresponding acetamide.
Esterification: The acetamide is then esterified with methyl chloroacetate to yield “(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate.”
Hydrochlorination: The final step involves treating the ester with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods ensure high yields and purity.
Analyse Chemischer Reaktionen
Reactions: “(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride” can undergo various reactions, including:
Reduction: Reduction of the carbonyl group to form the corresponding alcohol.
Substitution: Nucleophilic substitution at the ester carbonyl group.
Hydrolysis: Hydrolysis of the ester linkage to yield the carboxylic acid and the amine.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkali metal hydroxides (e.g., NaOH, KOH) or ammonia (NH₃).
Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH).
Major Products: The major products depend on the specific reaction conditions. For example:
- Reduction yields the corresponding alcohol.
- Substitution results in modified esters or amides.
- Hydrolysis produces the carboxylic acid and the amine.
Wissenschaftliche Forschungsanwendungen
“(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride” finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: In studies related to neurotransmitters and receptor ligands.
Medicine: Investigated for potential therapeutic effects.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The compound’s mechanism of action involves interactions with specific molecular targets. For example, it may bind to receptors or enzymes, modulating cellular processes. Further research is needed to elucidate its precise mechanisms.
Vergleich Mit ähnlichen Verbindungen
“(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride” stands out due to its chiral nature and specific functional groups. Similar compounds include other esters, amides, and derivatives of phenethylamine.
Eigenschaften
Molekularformel |
C11H16ClNO2 |
|---|---|
Molekulargewicht |
229.70 g/mol |
IUPAC-Name |
methyl 2-[4-[(1S)-1-aminoethyl]phenyl]acetate;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(12)10-5-3-9(4-6-10)7-11(13)14-2;/h3-6,8H,7,12H2,1-2H3;1H/t8-;/m0./s1 |
InChI-Schlüssel |
ILVIOGUOBJCTDN-QRPNPIFTSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=C(C=C1)CC(=O)OC)N.Cl |
Kanonische SMILES |
CC(C1=CC=C(C=C1)CC(=O)OC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


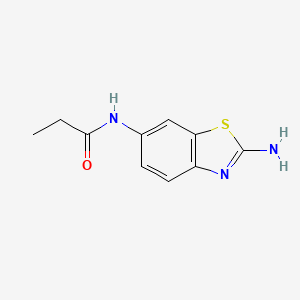
![{2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13319778.png)


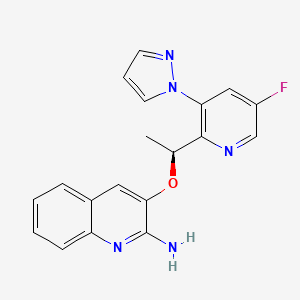


![2-Amino-2-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-ol](/img/structure/B13319833.png)
![2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13319835.png)
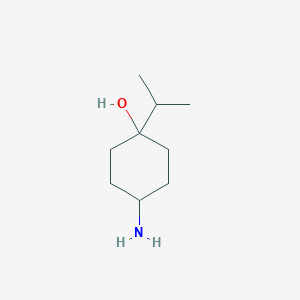
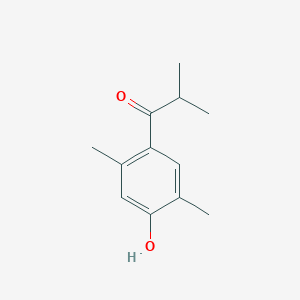
![4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13319848.png)
